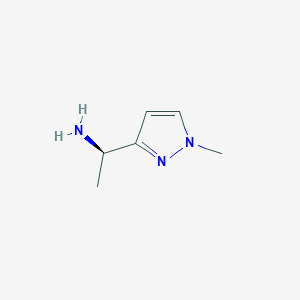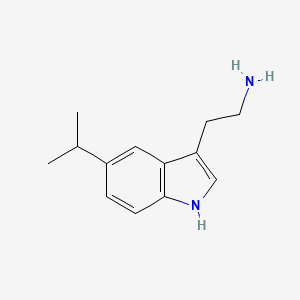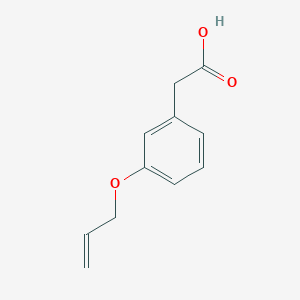
9H-Fluoren-9-ylmethyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In the realm of crystallography, the derivative of 9H-Fluoren-9-ylmethyl carbamate, specifically N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, has been examined for its crystal structure. The study highlights the pyramidalized molecular plane of the O=C—NH—Cα unit and the presence of intermolecular hydrogen bonds in the crystal structure, showcasing the intricate molecular interactions and structural nuances of such compounds (Yamada et al., 2008).
Corrosion Inhibition
9H-Fluoren-9-ylmethyl derivatives have shown significant potential in industrial applications, such as acting as corrosion inhibitors. A study on a glycine derivative, (9H-fluoren-9-yl) methyl (2-(heptadecyl amino)-2-oxoethylcarbamate (FMOC), revealed its effectiveness in inhibiting corrosion of N80 carbon steel in a sodium chloride solution. The research emphasized its role as a mixed-type inhibitor, the adsorption mechanism on the metal surface, and its interaction with the steel surface, making a substantial contribution to the field of corrosion science (Chen, 2018).
Chemical Mechanism Studies
The study of (fluoren-9-ylmethyl)ammonium ions has shed light on the mechanistic pathways of β-elimination, specifically highlighting the borderline between stepwise and concerted reaction mechanisms. This research provides valuable insights into the dynamics of chemical reactions and the factors influencing the reaction paths, expanding our understanding of organic chemistry and reaction mechanisms (Larkin & O'Ferrall, 1983).
Fluorescence Sensing and Environmental Monitoring
Innovations in fluorescence sensing, particularly for environmental protection and toxins detection, have been facilitated by fluoren-9-ylmethyl derivatives. The synthesis of novel polyaniline derivatives with fluorescence sensing characteristics, and their application in detecting various acids and amines, underscores their potential in biosensing and environmental monitoring (Qian et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(24-2)18(22)11-20-19(23)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGVPALADLUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


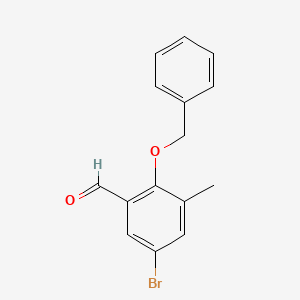
![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)
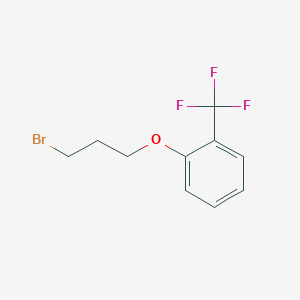
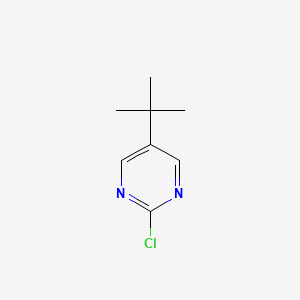
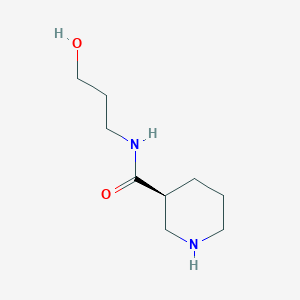
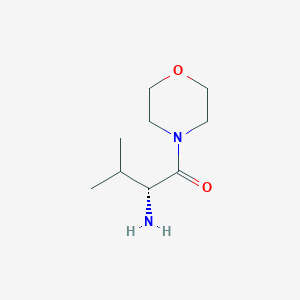
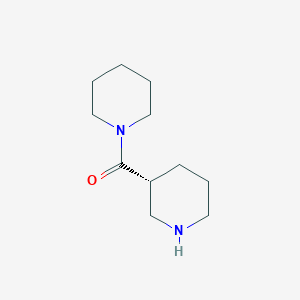
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
